Trimethylsilyl nonanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

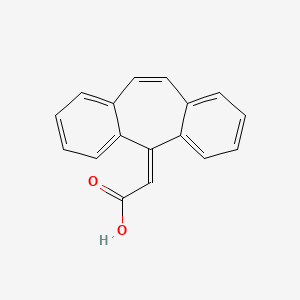

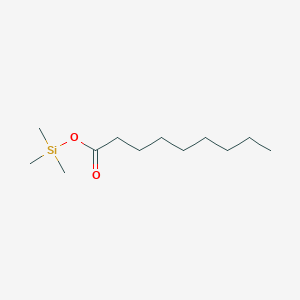

Trimethylsilyl nonanoate is a silyl ester obtained by replacing the hydrogen of the carboxy group of nonanoic acid by a trimethylsilyl group. It derives from a nonanoic acid.

Trimethylsilyl nonanoic acid belongs to the class of organic compounds known as trimethylsilyl esters. These are organoheterosilanes, bearing a silicon atom that is linked to three methyl groups and is O-esterified. Trimethylsilyl nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Trimethylsilyl nonanoic acid has been primarily detected in feces.

科学的研究の応用

Carbohydrate Identification

Trimethylsilyl (TMS) ethers, like trimethylsilyl nonanoate, are instrumental in gas chromatography and mass spectroscopy for identifying carbohydrates. They provide distinct spectra for different compounds and isomers, aiding in unambiguous identification without a relationship to anomer forms (Veness & Evans, 1996).

Nuclear Magnetic Resonance Studies

TMS compounds are studied using 29 Si and 13 C NMR. Their properties, like chemical shifts and spin-lattice relaxation times, are influenced by substituent electronegativity, providing valuable information in organosilicon chemistry (Harris & Kimber, 1975).

Liquid-Liquid Separation in Polymer Science

Poly(this compound) based membranes are designed for liquid-liquid separation, such as in the recovery of organic products from fermentation broths. These membranes show good chemical resistance and are significant in nanofiltration separation of organics (Volkov, Volkov, & Khotimskiǐ, 2009).

Structural Determinations in Mineralogy

The trimethylsilylation technique, involving TMS compounds, aids in understanding the structure of mineral silicates. It provides insights into the molecular size distribution of silicate anions and aluminum distribution in silicate backbones (Currell & Parsonage, 1981).

Organic Synthesis Catalysis

Trimethylsilyl triflate, a variant, is used as a powerful silylating agent and a catalyst in nucleophilic reactions in organic synthesis. This showcases unique selectivities in reaction pathways (Noyori, Murata, & Suzuki, 1981).

Gas Chromatography-Mass Spectrometry

Trimethylsilylation is essential in gas chromatography and mass spectrometry for analyzing long-chain hydroxy acids, aiding in structural elucidation and double bond location in fatty acid esters (Eglinton, Hunneman, & McCormick, 1968).

Green Chemistry Applications

In green chemistry, TMS compounds facilitate efficient catalysts in cyanosilylation reactions under solvent-free conditions. They play a strategic role in polymerization and other eco-friendly chemical processes (Strappaveccia et al., 2013).

特性

分子式 |

C12H26O2Si |

|---|---|

分子量 |

230.42 g/mol |

IUPAC名 |

trimethylsilyl nonanoate |

InChI |

InChI=1S/C12H26O2Si/c1-5-6-7-8-9-10-11-12(13)14-15(2,3)4/h5-11H2,1-4H3 |

InChIキー |

ISTGUORKGWWKMI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)O[Si](C)(C)C |

正規SMILES |

CCCCCCCCC(=O)O[Si](C)(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)